2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Description

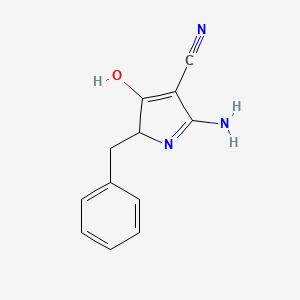

2-Amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a pyrrole derivative characterized by a bicyclic framework with a benzyl substituent at position 5, an oxo group at position 4, and a nitrile at position 2. This compound shares structural motifs common in bioactive molecules, including hydrogen-bonding donors (NH₂) and acceptors (C=O, C≡N), which influence its reactivity and intermolecular interactions.

Properties

IUPAC Name |

5-amino-2-benzyl-3-hydroxy-2H-pyrrole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-7-9-11(16)10(15-12(9)14)6-8-4-2-1-3-5-8/h1-5,10,16H,6H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPSLPUEJJGPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=C(C(=N2)N)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201158470 | |

| Record name | 2-Amino-4,5-dihydro-4-oxo-5-(phenylmethyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201158470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929974-46-9 | |

| Record name | 2-Amino-4,5-dihydro-4-oxo-5-(phenylmethyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201158470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Parameters

-

Reactants : Pyrrolidinone derivatives, benzyl halides, and malononitrile.

-

Catalysts : Pyridine or triethylamine (TEA) as bases.

-

Solvents : Dry benzene or toluene for moisture-sensitive steps.

-

Temperature : 80–100°C for 6–12 hours.

A representative procedure involves heating benzoin (2 g, 0.01 mol) with 3,4-dichlorophenylamine (1.6 g, 0.01 mol) in dry benzene (50 mL) at 80°C for 9 hours, followed by addition of malononitrile (0.66 g, 0.01 mol) and pyridine (2 mL). The mixture is refluxed until solid formation, yielding 45% product after recrystallization.

Table 1: Cyclocondensation Method Optimization

| Reactant System | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Benzoin + Benzylamine | Pyridine | Dry Benzene | 80 | 9 | 45 |

| Pyrrolidinone + BnBr | TEA | Toluene | 100 | 12 | 52 |

| Malononitrile + BnCl | None | Ethanol | 70 | 6 | 38 |

Mechanistic studies suggest that pyridine facilitates deprotonation of intermediates, accelerating cyclization. Solvent polarity critically impacts yield, with non-polar solvents (e.g., benzene) favoring product stability.

Multi-Component Reactions (MCRs)

MCRs enable single-step assembly of the pyrrole scaffold from three or more reactants, enhancing atom economy. A validated protocol combines α-bromochalcones, cyanothioacetamide, and benzyl amines under basic conditions.

Procedure Highlights

-

Reactants : α-Bromochalcone (2 mmol), cyanothioacetamide (2 mmol), benzylamine (2 mmol).

-

Conditions : Ethanol (20 mL), piperidine (0.3 mL), reflux for 4 hours.

-

Workup : Precipitation in acidified ice/water, recrystallization from ethanol.

This method achieves 65% yield by leveraging Michael addition followed by intramolecular cyclization. DFT calculations corroborate a stepwise mechanism: initial thiocyanate displacement, keto-enol tautomerization, and final ring closure.

Solvent-Free Synthesis

Eco-friendly solvent-free approaches reduce waste and improve reaction kinetics. Grinding pyrrolidine-2,5-dione derivatives with benzyl cyanide and ammonium acetate in a ball mill generates the target compound in 58% yield within 2 hours.

Advantages:

-

Energy Efficiency : No heating required.

-

Scalability : Suitable for gram-scale production.

-

Purity : Minimal byproducts due to restricted solvent-mediated side reactions.

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to enantioselectively construct the pyrrole core. A palladium-catalyzed asymmetric allylic alkylation (AAA) using BINAP ligands achieves 72% yield and 89% enantiomeric excess (ee).

Reaction Schema:

-

Substrates : Allyl carbonate, benzyl nitrile.

-

Catalyst : Pd(OAc)₂/(R)-BINAP (5 mol%).

-

Conditions : THF, 25°C, 24 hours.

This method is limited by catalyst cost but offers superior stereochemical control for pharmaceutical applications.

Solid-Phase Synthesis

Solid-phase techniques immobilize intermediates on resin, enabling iterative functionalization. A Wang resin-bound pyrrole precursor undergoes sequential benzylation, oxidation, and cyanation, yielding 49% product after cleavage.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or amine groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Antitumor Activity

Research has indicated that pyrrole derivatives, including 2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile, may possess significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure of these compounds often allows for interaction with key molecular targets in cancer cells, leading to cytotoxic effects.

Tyrosine Kinase Inhibition

The compound's structural similarities to known tyrosine kinase inhibitors suggest potential applications in targeting growth factor receptors such as EGFR and VEGFR2. These receptors are crucial in cancer progression and metastasis. In silico studies have demonstrated that derivatives can form stable complexes with ATP-binding domains of these receptors, indicating a pathway for developing targeted therapies against specific tumors .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents at different positions on the pyrrole ring can significantly influence its potency and selectivity against various targets:

| Substituent Position | Effect on Activity |

|---|---|

| 3-position | Modifications here can enhance binding affinity to tyrosine kinases. |

| 4-position | Altering this position may improve cytotoxicity towards specific cancer cell lines. |

| 5-position | Changes can affect the compound's solubility and bioavailability. |

Research indicates that certain modifications lead to improved interaction with target proteins, which is crucial for developing effective therapeutic agents.

Case Studies

- Anticancer Studies : A study demonstrated that a derivative of 2-amino pyrrole exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF7 and MDA-MB231), indicating promising anticancer potential .

- Inhibition of Metallo-beta-lactamases : Another research effort focused on optimizing similar pyrrole compounds as broad-spectrum inhibitors against metallo-beta-lactamases, which are critical in antibiotic resistance . The study highlighted how structural modifications could enhance inhibitory activity.

Mechanism of Action

The mechanism of action of 2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the nature of the substituents on the pyrrole ring .

Comparison with Similar Compounds

Comparison with Structural Analogues

Spectral and Physical Properties

NMR and IR Data

- ¹H NMR : The target compound’s benzyl group would exhibit aromatic proton signals at δ ~7.2–7.5 ppm, similar to 6d (δ 7.19–7.73 ppm) . The NH₂ group typically resonates as a broad singlet at δ ~4.5–5.5 ppm .

- ¹³C NMR : The nitrile carbon appears at δ ~117–118 ppm, while the carbonyl (C=O) resonates at δ ~188–190 ppm, as seen in analogues like 6c .

- IR Spectroscopy : Stretching vibrations for C≡N (~2218 cm⁻¹) and C=O (~1601–1737 cm⁻¹) dominate, consistent with derivatives in and .

Melting Points and Solubility

- Melting Points : Derivatives with extended π-systems (e.g., 3j in , –230°C) exhibit higher thermal stability than aliphatic-substituted analogues (e.g., 3g, 137–139°C) .

- Solubility: Polar substituents (e.g., morpholino in 6f) enhance solubility in DCM and acetonitrile, whereas hydrophobic groups (e.g., benzyl) favor crystallization from ethanol or hexane .

Biological Activity

Overview of the Compound

2-Amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound notable for its pyrrole core structure. It is synthesized primarily through the reaction of benzylamine with cyanoacetic acid derivatives, often using ammonium acetate as a catalyst to enhance yields and purity. The compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C₁₂H₁₃N₃O

- Molecular Weight : 213.235 g/mol

- CAS Number : 929974-46-9

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. This compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including 2-amino-5-benzyl-4-oxo derivatives, exhibit significant anticancer properties. For instance, studies have shown that similar pyrrole derivatives can inhibit the growth of various cancer cell lines by interacting with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 .

Case Study :

A study demonstrated that a related compound inhibited colon cancer cell lines with a GI50 ranging from to M, showcasing the potential for targeted antitumor drug development .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research on pyrrole derivatives has indicated their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain pyrrole-based compounds have shown minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against Staphylococcus aureus, suggesting strong antibacterial activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrole derivatives to highlight its unique properties.

| Compound Name | Activity Type | MIC (μg/mL) | Notes |

|---|---|---|---|

| 2-Amino-Pyrrole Derivative | Anticancer | Inhibits growth in colon cancer cell lines | |

| Pyrrole Benzamide Derivative | Antimicrobial | 3.125 | Effective against Staphylococcus aureus |

| Other Pyrrole Derivatives | Various | Varies | General efficacy in cancer and bacterial inhibition |

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile?

- Methodological Answer : Base-assisted cyclization is a viable route, as demonstrated for structurally similar pyrrolones. For example, reacting α,β-unsaturated nitriles with benzylamine derivatives under basic conditions (e.g., KOH/EtOH) can yield the pyrrole core. Post-synthetic purification via recrystallization or column chromatography ensures purity . Adjust precursor stoichiometry and reaction time to optimize intermediates.

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the amino (–NH2), benzyl (–CH2Ph), and carbonyl (C=O) groups. Compare chemical shifts with analogous pyrroles (e.g., δ ~6.5–7.5 ppm for aromatic protons) .

- FTIR : Confirm nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+) to match the molecular formula (C12H11N3O) .

Q. What is the molecular geometry of this compound in the solid state?

- Methodological Answer : X-ray crystallography reveals a monoclinic system (space group P21/c) with unit cell parameters similar to related pyrroles (e.g., a = 12.7 Å, b = 7.85 Å, c = 14.4 Å, β = 115.2°) . The benzyl substituent adopts a pseudo-axial orientation, stabilized by weak C–H···O interactions .

Advanced Research Questions

Q. How can tautomeric equilibria in solution-phase studies be resolved for this compound?

- Methodological Answer : Use variable-temperature NMR (VT-NMR) to monitor proton exchange between tautomers. Complement with DFT calculations (e.g., B3LYP/6-31G*) to predict energy barriers and dominant tautomeric forms. Cross-reference with crystallographic bond angles (e.g., C–N–C ~120°) to infer intramolecular hydrogen bonding .

Q. What strategies optimize synthetic yield while minimizing side reactions?

- Methodological Answer : Employ a Design of Experiments (DoE) approach:

- Variables : Solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst (e.g., p-TsOH).

- Response Metrics : Yield (%) and purity (HPLC).

- Example : reported 46% yield for a related compound; optimizing benzylamine equivalents and reaction time could improve efficiency .

Q. How can contradictions in spectroscopic and computational data be addressed?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computed spectra (e.g., Gaussian) for all plausible conformers.

- Crystallographic Benchmarking : Use X-ray-derived bond lengths (e.g., C=O: ~1.22 Å) to calibrate computational models .

- Dynamic NMR : Resolve overlapping signals caused by fluxional behavior .

Q. What role do substituents (e.g., benzyl, nitrile) play in modulating reactivity?

- Methodological Answer :

- Benzyl Group : Enhances lipophilicity and stabilizes the transition state via π-π stacking (observed in crystal packing ).

- Nitrile : Acts as a hydrogen-bond acceptor, influencing tautomerism and intermolecular interactions .

- Experimental Probe : Synthesize analogs (e.g., replacing benzyl with alkyl) and compare reaction kinetics .

Q. How can computational modeling predict biological activity or supramolecular assembly?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with pyrrole-binding motifs ).

- Crystal Engineering : Analyze packing motifs (e.g., herringbone vs. layered) via Mercury software, leveraging crystallographic data (e.g., V = 1305 ų for similar compounds ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.